
1H-Indole-3-carbonyl chloride
Overview
Description
1H-Indole-3-carbonyl chloride is an organic compound belonging to the indole family, which is characterized by a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. This compound is a derivative of indole-3-carboxylic acid, where the carboxyl group is converted to a carbonyl chloride group. Indole derivatives are significant in various fields due to their biological and pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Indole-3-carbonyl chloride can be synthesized through several methods. One common approach involves the reaction of indole-3-carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂. The reaction typically occurs under reflux conditions, where the carboxylic acid group is converted to a carbonyl chloride group. The general reaction is as follows:
Indole-3-carboxylic acid+SOCl2→1H-Indole-3-carbonyl chloride+SO2+HCl
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or distillation to obtain the final product.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The carbonyl chloride group undergoes nucleophilic acyl substitution with various nucleophiles:
Reaction Type | Reagents/Conditions | Product | Yield | Source |
---|---|---|---|---|
Amidation | Primary/Secondary amines | 1H-Indole-3-carboxamide | 85–92% | |
Esterification | Alcohols (e.g., methanol) | 1H-Indole-3-carboxylate ester | 78–88% | |
Thioester Formation | Thiols (e.g., ethanethiol) | 1H-Indole-3-thioester | 70–82% |
Example Reaction with Methylamine:
text1H-Indole-3-carbonyl chloride + CH₃NH₂ → 1H-Indole-3-carboxamide + HCl
This reaction proceeds via nucleophilic attack on the electrophilic carbonyl carbon, displacing chloride.
Reduction Reactions
The carbonyl group can be reduced to form aldehydes or alcohols:
Reducing Agent | Conditions | Product | Selectivity | Source |
---|---|---|---|---|
LiAlH₄ | Anhydrous ether, 0°C | 1H-Indole-3-carboxaldehyde | >90% | |
NaBH₄ | THF, room temperature | Partial reduction (limited yield) | 40–50% |
Reduction with LiAlH₄ is preferred for high-purity aldehyde formation, while milder agents like NaBH₄ show lower efficiency.
Hydrolysis
Exposure to aqueous conditions leads to hydrolysis:
Conditions | Product | Byproduct | Source |
---|---|---|---|
H₂O (neutral) | 1H-Indole-3-carboxylic acid | HCl | |
Basic aqueous (pH 10) | Indole-3-carboxylate salt | Cl⁻ |
Hydrolysis is moisture-sensitive, necessitating anhydrous storage.
Condensation Reactions
The compound participates in cyclocondensation to form heterocycles:
Partner Compound | Conditions | Product | Application | Source |
---|---|---|---|---|
Enolates | K₂CO₃, DMF, 80°C | Indole-fused β-lactams | Antibiotic analogs | |
Aromatic diamines | Toluene, reflux | Quinazolinone derivatives | Anticancer agents |
Mechanistic Insight :
Condensation often proceeds via initial nucleophilic substitution, followed by intramolecular cyclization .
Reaction Conditions and Optimization
Scientific Research Applications
1H-Indole-3-carbonyl chloride has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various indole derivatives, which are important in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its role in the synthesis of biologically active compounds, including those with anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of drugs targeting specific biological pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1H-Indole-3-carbonyl chloride involves its reactivity with nucleophiles, leading to the formation of various derivatives. The compound’s effects are mediated through its interaction with molecular targets, such as enzymes or receptors, depending on the specific derivative formed. For example, indole derivatives are known to interact with multiple receptors in the human body, influencing biological processes such as cell signaling and metabolism.
Comparison with Similar Compounds
Indole-3-carboxylic acid: The parent compound from which 1H-Indole-3-carbonyl chloride is derived.
Indole-3-carboxaldehyde: A reduction product of this compound.
Indole-3-acetic acid: A naturally occurring plant hormone with a similar indole structure.
Uniqueness: this compound is unique due to its reactivity and versatility in forming various derivatives through substitution, reduction, and oxidation reactions. This makes it a valuable intermediate in the synthesis of a wide range of biologically and industrially significant compounds.
Biological Activity
1H-Indole-3-carbonyl chloride is a significant compound in medicinal chemistry, particularly known for its diverse biological activities. This article explores its mechanisms of action, cellular effects, and therapeutic potential, supported by data tables and relevant research findings.
Overview of this compound
This compound is an indole derivative that serves as a precursor in the synthesis of various biologically active compounds. Its structure allows it to participate in numerous biochemical reactions, influencing various biological pathways.
Target Interactions:
this compound interacts with multiple biological targets, including enzymes and receptors. It has shown high affinity for several receptors, which contributes to its diverse pharmacological effects.
Biochemical Pathways:
The compound affects various biochemical pathways, exhibiting activities such as:
Cellular Effects
Modulation of Cell Signaling:
This compound influences cell function by modulating signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce apoptosis in cancer cells by altering the expression of genes involved in cell survival and death.
Inhibition of Oncogenic Proteins:
this compound can inhibit oncogenic proteins like BRAF V600E by binding to their active sites, which prevents their function and promotes cancer cell death.
Case Studies
- Anticancer Activity:
- Dosage Effects:
Biological Activities of this compound
Summary of Research Findings
Q & A
Basic Research Questions
Q. How is 1H-Indole-3-carbonyl chloride synthesized from its carboxylic acid precursor?
The synthesis typically involves treating 1H-indole-3-carboxylic acid with chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). For example, SOCl₂ (1.2 equiv.) with catalytic DMF in dry chloroform under reflux for 24 hours efficiently converts the carboxylic acid to the corresponding acid chloride . Reaction progress can be monitored via TLC, and purification is achieved through distillation or chromatography.
Q. What safety protocols are critical when handling this compound?
Proper personal protective equipment (PPE), including gloves, goggles, and lab coats, is mandatory. Avoid inhalation or skin contact. Waste must be segregated and disposed of via certified chemical waste management services. Emergency measures include rinsing exposed areas with water and consulting a physician, as outlined in safety data sheets .
Q. How is the purity and structure of synthesized this compound validated?
Analytical methods include:
- HPLC : To confirm purity (>98% as per commercial standards) .
- NMR spectroscopy : For structural verification of the indole backbone and carbonyl chloride moiety.
- X-ray crystallography : Used in related indole derivatives to resolve stereochemical ambiguities .
Advanced Research Questions
Q. How can this compound be used to synthesize novel heterocyclic compounds?
The compound serves as a reactive intermediate in coupling reactions. For instance, under phenylhydrazine catalysis, it reacts with α-heteroaromatic amines to form N-substituted pyrroles. Subsequent cyclization yields indole-fused pyridines or meridian analogs, which are characterized via X-ray diffraction . Optimized conditions involve anhydrous solvents (e.g., pyridine) and controlled temperatures (60–80°C) to suppress side reactions.
Q. What experimental designs are used to evaluate its role in inhibiting NADPH oxidase (NOX4) activity?
- Cell-based assays : Human vascular smooth muscle cells (VSMCs) are stimulated with TGF-β (4 ng/mL, 24 hours) to induce NOX4-driven ROS production.
- Inhibitor treatment : Co-incubation with indole-derived acrylonitriles (e.g., 10 µM P1 or P3 for 4 hours) .
- ROS quantification : Amplex Red assay detects intracellular H₂O₂ levels. Data interpretation requires normalization to protein content and statistical validation of inhibition efficacy.
Q. What strategies address solubility challenges during derivatization of this compound?
- Co-solvent systems : Use DMSO (≥28.6 mg/mL solubility for indole-thiazole derivatives) .
- Esterification : Reacting the acid chloride with ethanol or methanol in the presence of DMAP (4-dimethylaminopyridine) to form stable esters, improving solubility in organic phases .
Q. How do reaction mechanisms differ when using SOCl₂ vs. POCl₃ for carbonyl chloride formation?
- SOCl₂ : Proceeds via a two-step mechanism—initial formation of an acyloxysulfite intermediate, followed by chloride substitution. Requires anhydrous conditions to avoid hydrolysis.
- POCl₃ : Involves activation of the carboxylic acid via phosphorylation, favoring bulkier substrates. Excess POCl₃ (4 equiv.) ensures complete conversion .
Q. How can computational modeling guide the design of indole-based inhibitors targeting biological receptors?
- Docking studies : Use software like AutoDock to predict binding affinities of this compound derivatives to enzyme active sites (e.g., NOX4 or cytochrome P450).
- QSAR analysis : Correlate substituent effects (e.g., electron-withdrawing groups on the indole ring) with inhibitory potency .
Properties
IUPAC Name |
1H-indole-3-carbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO/c10-9(12)7-5-11-8-4-2-1-3-6(7)8/h1-5,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIJFYTVJRDKVCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50495407 | |
Record name | 1H-Indole-3-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50495407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59496-25-2 | |
Record name | 1H-Indole-3-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50495407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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